

Dosing Protocols for Vosilasarm (RAD140) in Long-Term Animal Experiments: Application Notes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vosilasarm

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing schedules and associated protocols for the selective androgen receptor modulator (SARM) **Vosilasarm** (also known as RAD140) in long-term animal experiments. The information compiled is based on available preclinical data and is intended to guide researchers in designing and executing their own studies.

Introduction

Vosilasarm is a nonsteroidal SARM that has been investigated for its potential therapeutic benefits in conditions such as muscle wasting and breast cancer.[1][2] It acts as a potent agonist of the androgen receptor in tissues like muscle and bone, while exhibiting partial agonist or antagonist activity in reproductive tissues.[1][3] This tissue selectivity makes it a compound of interest for long-term studies in animal models to evaluate both efficacy and safety.

Quantitative Data Summary

The following tables summarize the dosing regimens and pharmacokinetic parameters of **Vosilasarm** in various animal models based on published preclinical studies.

Table 1: Dosing Schedules for **Vosilasarm** in Animal Models

Species	Dose Range	Route of Administration	Study Duration	Vehicle/Formulation	Reference(s)
Rat (Sprague-Dawley)	0.03 - 10 mg/kg/day	Oral (gavage or drinking water)	11 - 14 days	0.5% methylcellulose in water	[1][4]
Rat (Sprague-Dawley)	1.8 - 2.5 mg/kg/day (estimated)	Oral (in drinking water)	14 days	Methylcellulose	[1]
Mouse	5 mg/kg/day	Oral	10 weeks	Not specified	[5]
Cynomolgus Monkey	0.01, 0.1, 1.0 mg/kg/day	Oral	28 days	Not specified	[3]

Table 2: Pharmacokinetic Parameters of **Vosilasarm**

Species	Parameter	Value	Reference(s)
Rat	Oral Bioavailability	27 - 63%	[3]
Monkey	Oral Bioavailability	65 - 75%	[3]
Human	Elimination Half-life	45 - 60 hours	[3]

Experimental Protocols

Formulation of Vosilasarm for Oral Administration

A common method for preparing **Vosilasarm** for oral gavage in rodent studies involves creating a suspension in a suitable vehicle.

- Vehicle: A 0.5% (w/v) solution of methylcellulose in sterile water is a frequently used vehicle.
- Concentration: A typical concentration for the dosing solution is 1 mg/mL.
- Preparation:

- Weigh the required amount of **Vosilasarm** powder.
- Separately, prepare the 0.5% methylcellulose vehicle by gradually adding methylcellulose to water while stirring until fully dissolved.
- Triturate the **Vosilasarm** powder with a small amount of the vehicle to form a paste.
- Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a homogenous suspension.
- The final suspension should be stored under appropriate conditions (e.g., refrigerated) and vortexed before each administration to ensure uniform dosing.

Oral Gavage Administration in Rodents

Oral gavage is a standard and precise method for administering liquid formulations to rodents.

- Procedure:
 - Gently restrain the animal.
 - Measure the appropriate volume of the **Vosilasarm** suspension based on the animal's body weight and the target dose.
 - Use a proper-sized, ball-tipped gavage needle attached to a syringe.
 - Carefully insert the gavage needle into the esophagus and advance it into the stomach.
 - Slowly administer the suspension.
 - Withdraw the needle gently.
 - Monitor the animal for any signs of distress post-administration.

Long-Term Study in Cynomolgus Monkeys

A 28-day study in young male cynomolgus monkeys evaluated the effects of daily oral administration of **Vosilasarm**.

- Dose Groups: 0.01, 0.1, and 1.0 mg/kg/day.[3]
- Parameters Monitored:
 - Body weight[3]
 - Lean body mass[3]
 - Serum testosterone levels[3]
 - Serum lipid profiles (triglycerides, LDL, HDL)[3]
 - Liver enzymes[3]

Safety and Toxicology in Long-Term Studies

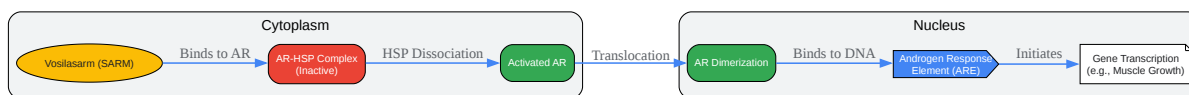
Preclinical studies have provided some insights into the safety profile of **Vosilasarm**. In a 28-day study in cynomolgus monkeys, minimal elevation of liver enzymes was observed.[3] The same study also noted a suppression of testosterone levels and changes in serum lipids.[3] A 10-week study in female mice at a dose of 5 mg/kg/day reported increased frailty and mortality risk.[5]

Note: Detailed quantitative toxicology data, including comprehensive hematology, clinical chemistry, organ weight analysis, and histopathology from long-term studies in rats and monkeys, are not extensively available in the public domain. Researchers should conduct thorough safety evaluations in their specific animal models.

Visualizations

Androgen Receptor Signaling Pathway

Vosilasarm exerts its effects by binding to the androgen receptor (AR). The following diagram illustrates the general mechanism of AR activation.

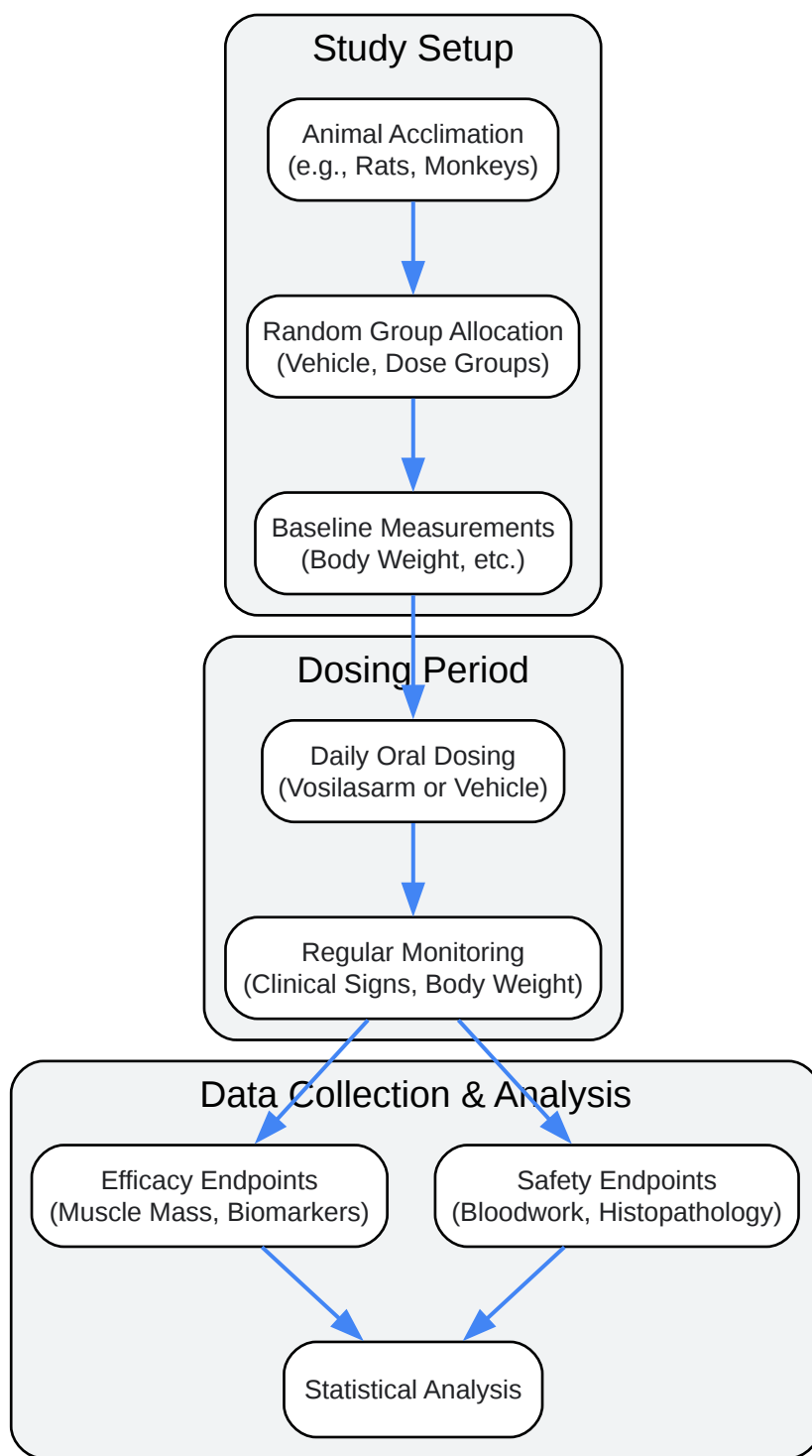


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Caption: **Vosilasarm** activates the androgen receptor, leading to gene transcription.

Experimental Workflow for a Preclinical Vosilasarm Study

The following diagram outlines a typical workflow for a long-term preclinical study evaluating **Vosilasarm**.



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Caption: A typical workflow for a preclinical **Vosilasarm** efficacy and safety study.

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References

- 1. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vosilasarm - Wikipedia [en.wikipedia.org]
- 4. Preclinical assessment of the selective androgen receptor modulator RAD140 to increase muscle mass and bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAD140 (Testolone) negatively impacts skeletal muscle adaptation, frailty status and mortality risk in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dosing Protocols for Vosilasarm (RAD140) in Long-Term Animal Experiments: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611295#dosing-schedule-for-vosilasarm-in-long-term-animal-experiments]

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Address: 3281 E Guasti Rd

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